2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

Vue d'ensemble

Description

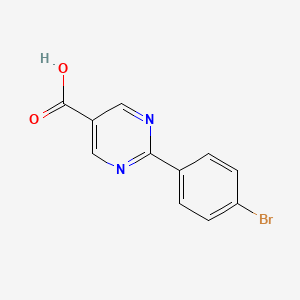

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a bromophenyl group at the 2-position and a carboxylic acid group at the 5-position

Mécanisme D'action

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity . The bromophenyl group may enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

The bromophenyl group may influence the compound’s pharmacokinetic properties, potentially enhancing its bioavailability .

Result of Action

Pyrimidine derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. For example, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and malononitrile.

Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form 2-(4-bromophenyl)acetonitrile.

Cyclization: The intermediate is then subjected to cyclization with formamide under acidic conditions to yield 2-(4-bromophenyl)pyrimidine.

Carboxylation: The final step involves the carboxylation of the pyrimidine ring using carbon dioxide in the presence of a strong base such as potassium tert-butoxide to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group, to form corresponding alcohols or aldehydes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Formation of substituted pyrimidine derivatives.

Oxidation and Reduction: Formation of alcohols, aldehydes, or ketones.

Coupling Reactions: Formation of biaryl compounds.

Applications De Recherche Scientifique

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer agents.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

- 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid

- 2-(4-Methylphenyl)pyrimidine-5-carboxylic acid

Uniqueness

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of various derivatives with tailored biological activities. The bromine atom also facilitates specific reactions, such as Suzuki-Miyaura coupling, which are not as readily achievable with other halogenated analogs.

Activité Biologique

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antitumor and anti-inflammatory contexts. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a bromophenyl group and a carboxylic acid functional group. Its structure can be represented as follows:

Antitumor Activity

In Vitro Studies : Research has demonstrated that this compound exhibits notable antitumor activity against various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines. The compound induces apoptosis and inhibits proliferation in these cells, potentially through the modulation of apoptotic pathways involving Bcl-2 family proteins .

Mechanism of Action : The antitumor effects are attributed to the compound's ability to inhibit key enzymes involved in tumor growth and survival. It has been observed to downregulate the expression of anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancer cells .

Anti-Inflammatory Activity

Recent studies have also highlighted the anti-inflammatory properties of this compound. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.

| Compound | COX-2 IC50 (μM) | Comparison |

|---|---|---|

| This compound | 0.04 ± 0.01 | Comparable to celecoxib |

| Celecoxib | 0.04 ± 0.01 | Standard reference |

The compound's selective inhibition of COX-2 over COX-1 suggests a favorable safety profile, reducing the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies indicate that substituents on the pyrimidine ring can enhance or diminish its activity:

- Bromination : The presence of the bromine atom at the para position enhances antitumor efficacy.

- Carboxylic Acid Group : This functional group is essential for maintaining biological activity, particularly in enzyme inhibition.

Case Studies

- Breast Cancer Cell Line Study : In a study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 12 μM after 48 hours.

- Inflammation Model : In carrageenan-induced paw edema models, the compound significantly reduced swelling compared to control groups, indicating its potential utility in managing inflammatory conditions .

Propriétés

IUPAC Name |

2-(4-bromophenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEHJLPPSYIOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589779 | |

| Record name | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928713-94-4 | |

| Record name | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.